molecular formula C3H7I B154848 2-Iodopropane-d7 CAS No. 101927-33-7

2-Iodopropane-d7

Cat. No.: B154848
CAS No.: 101927-33-7
M. Wt: 177.03 g/mol
InChI Key: FMKOJHQHASLBPH-YYWVXINBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Iodopropane-d7, also known as Isopropyl-d7 iodide, is a deuterated version of 2-iodopropane It’s known that deuterated compounds are often used in scientific research as tracers, allowing researchers to study reaction mechanisms and identify specific bond formations or cleavages .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The presence of deuterium allows for the tracking of these interactions, providing valuable insights into the compound’s mechanism of action .

Biochemical Pathways

This compound is involved in the synthesis of various deuterium-labeled compounds. For instance, it may be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives

Pharmacokinetics

As a deuterated compound, it’s likely to share similar pharmacokinetic properties with its non-deuterated counterpart, 2-iodopropane .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed through its role as a tracer in scientific research. By substituting hydrogen atoms with deuterium, researchers can track the compound’s interactions and transformations, providing valuable insights into various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it’s important to note that the compound contains copper as a stabilizer , which may also influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodopropane-d7 is synthesized from 2-propanol-d8. The process involves the substitution of the hydroxyl group in 2-propanol-d8 with an iodine atom. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, and a dehydrating agent to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of deuterated starting materials and careful control of reaction parameters are crucial to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Iodopropane-d7 primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodopropane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2-Iodopropane: The non-deuterated analog of 2-Iodopropane-d7.

    2-Bromopropane-d7: A similar deuterated compound where the iodine atom is replaced by a bromine atom.

    1-Iodopropane-d7: A deuterated compound with the iodine atom at the terminal position of the propane chain.

    Iodoethane-d5: A deuterated ethyl iodide compound.

Uniqueness

This compound is unique due to its high isotopic purity and the presence of deuterium atoms, which make it valuable for specific research applications. The deuterium atoms can significantly alter the physical and chemical properties of the compound, making it distinct from its non-deuterated and other deuterated analogs .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575630
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101927-33-7
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101927-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopropane-d7
Reactant of Route 2
2-Iodopropane-d7
Reactant of Route 3
2-Iodopropane-d7
Reactant of Route 4
2-Iodopropane-d7
Reactant of Route 5
2-Iodopropane-d7
Reactant of Route 6
2-Iodopropane-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.